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Compound of Interest

Compound Name: 5-Aminopyridine-2-carboxylic acid

Cat. No.: B014829 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

5-Aminopyridine-2-carboxylic acid, a compound of interest in pharmaceutical and materials

science research. This document presents available Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed

experimental protocols and a workflow visualization to aid in research and development.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and

Mass Spectrometry for 5-Aminopyridine-2-carboxylic acid.

Table 1: ¹H NMR Spectral Data
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

Data not publicly

available

Table 2: ¹³C NMR Spectral Data
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Chemical Shift (δ) ppm Assignment

Data not publicly available

Table 3: Infrared (IR) Spectroscopy Data
Frequency (cm⁻¹) Intensity Assignment

Data not publicly available

Table 4: Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment

Data not publicly available

Note: Specific experimental spectroscopic data for 5-Aminopyridine-2-carboxylic acid is not

readily available in public spectral databases. The tables are provided as a template for data

presentation. Characteristic absorption and resonance regions can be predicted based on the

structure and data from similar compounds.

Predicted Spectroscopic Characteristics
Based on the structure of 5-Aminopyridine-2-carboxylic acid, the following spectral

characteristics can be anticipated:

¹H NMR: The spectrum would likely show three distinct aromatic proton signals in the

pyridine ring, with their chemical shifts and coupling constants being influenced by the

positions of the amino and carboxylic acid groups. The protons of the amino group and the

carboxylic acid group would likely appear as broad singlets.

¹³C NMR: The spectrum would exhibit six distinct carbon signals corresponding to the five

carbons of the pyridine ring and the carboxylic acid carbon. The chemical shift of the

carboxylic acid carbon would be in the typical downfield region for such functionalities.

IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for

the N-H stretching of the primary amine, the broad O-H stretching of the carboxylic acid, the
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C=O stretching of the carboxylic acid, and C=C and C=N stretching vibrations of the pyridine

ring.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to

the molecular weight of the compound (138.12 g/mol ). Fragmentation patterns would likely

involve the loss of the carboxylic acid group and other characteristic cleavages of the

pyridine ring.

Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic techniques

cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

Accurately weigh approximately 5-10 mg of 5-Aminopyridine-2-carboxylic acid.

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄) in a clean,

dry NMR tube to a final volume of approximately 0.6-0.7 mL. The choice of solvent is critical

to avoid exchange of the labile amine and carboxylic acid protons.

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if

necessary.

¹H NMR Acquisition:

Insert the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire a standard one-dimensional proton spectrum using a 90° pulse.
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Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm).

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200

ppm).

A sufficient number of scans and a suitable relaxation delay are crucial due to the low natural

abundance of ¹³C and the presence of quaternary carbons.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Record a background spectrum of the empty ATR accessory.

Place a small amount of the solid 5-Aminopyridine-2-carboxylic acid powder directly onto

the ATR crystal, ensuring complete coverage of the crystal surface.

Apply pressure using the ATR clamp to ensure good contact between the sample and the

crystal.

Collect the sample spectrum.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray

Ionization - ESI or Electron Impact - EI).

Sample Preparation (for ESI-MS):

Prepare a dilute solution of 5-Aminopyridine-2-carboxylic acid (typically 1-10 µg/mL) in a

suitable solvent such as methanol, acetonitrile, or a mixture with water.

The solvent may be acidified with a small amount of formic acid or basified with ammonium

hydroxide to promote ionization.

Introduce the sample solution into the mass spectrometer via direct infusion or through a

liquid chromatography system.

Data Acquisition:

Set the mass spectrometer to scan over a relevant mass-to-charge (m/z) range (e.g., m/z

50-500).

Acquire data in either positive or negative ion mode, depending on which mode provides a

better signal for the analyte. For a carboxylic acid with an amino group, both modes should

be investigated.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 5-Aminopyridine-2-carboxylic acid.
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Spectroscopic Analysis Workflow
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Caption: General workflow for the spectroscopic analysis of an organic compound.

To cite this document: BenchChem. [Spectroscopic Profile of 5-Aminopyridine-2-carboxylic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b014829#spectroscopic-data-nmr-ir-ms-of-5-
aminopyridine-2-carboxylic-acid]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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